
2-Bromo-1-(4-methylfuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methylfuran-2-yl)ethanone is a chemical compound that belongs to the family of α-bromoacetophenones. It is a useful intermediate in the synthesis of various organic compounds and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methylfuran-2-yl)ethanone is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of proteins and DNA, leading to cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Bromo-1-(4-methylfuran-2-yl)ethanone are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-1-(4-methylfuran-2-yl)ethanone in lab experiments are its high reactivity and versatility in organic synthesis. However, its toxicity and potential health hazards pose limitations to its use.
Orientations Futures
There are several future directions for the research and application of 2-Bromo-1-(4-methylfuran-2-yl)ethanone. One direction is to study its mechanism of action and its potential as an anticancer agent. Another direction is to develop safer and more efficient synthesis methods for this compound. Additionally, its potential as a chiral reagent in asymmetric synthesis should be explored further.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-(4-methylfuran-2-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 4-methyl-2-furoic acid with thionyl chloride to form 4-methyl-2-furoyl chloride. This intermediate is then reacted with magnesium bromide to form the Grignard reagent, which is further reacted with ethyl bromide to form 2-Bromo-1-(4-methylfuran-2-yl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(4-methylfuran-2-yl)ethanone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of furan derivatives, which have potential applications in the pharmaceutical industry as antimicrobial, antitumor, and anti-inflammatory agents. It is also used in the synthesis of chiral compounds and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
133674-82-5 |
|---|---|
Nom du produit |
2-Bromo-1-(4-methylfuran-2-yl)ethanone |
Formule moléculaire |
C7H7BrO2 |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
2-bromo-1-(4-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |
Clé InChI |
ZCTGRJNSDIAYBB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1)C(=O)CBr |
SMILES canonique |
CC1=COC(=C1)C(=O)CBr |
Synonymes |
Ethanone, 2-bromo-1-(4-methyl-2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

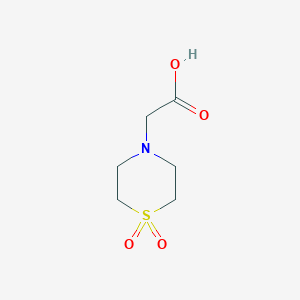
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
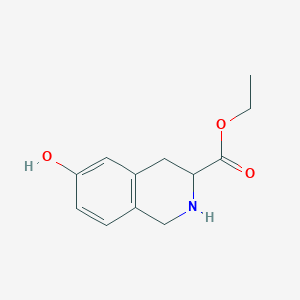

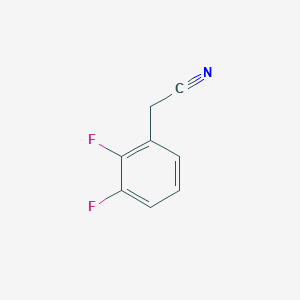

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
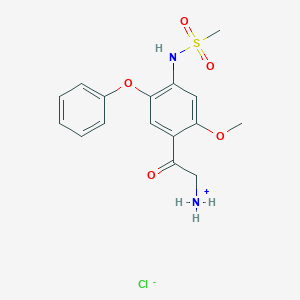
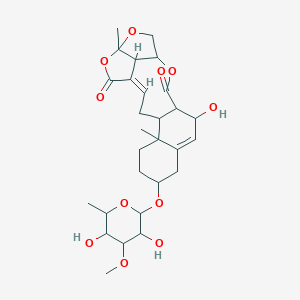
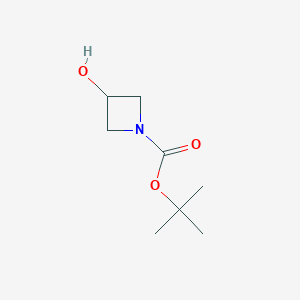
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)